molecular formula C10H19ClO B13527557 2-(5-Chloro-4-methylpentyl)tetrahydrofuran

2-(5-Chloro-4-methylpentyl)tetrahydrofuran

Cat. No.: B13527557
M. Wt: 190.71 g/mol
InChI Key: CUEIMOPZIFLXDN-UHFFFAOYSA-N
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Description

2-(5-Chloro-4-methylpentyl)tetrahydrofuran is a chemical compound with the molecular formula C10H19ClO. It is a derivative of tetrahydrofuran, a heterocyclic organic compound. This compound is characterized by the presence of a chloro and methyl group attached to a pentyl chain, which is further connected to a tetrahydrofuran ring. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-4-methylpentyl)tetrahydrofuran can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-4-methylpentanol with tetrahydrofuran in the presence of an acid catalyst. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of 2-4 hours. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures a consistent and high-yield production of the compound. The reaction conditions are optimized to achieve maximum efficiency, and the product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-4-methylpentyl)tetrahydrofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Chloro-4-methylpentyl)tetrahydrofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Chloro-4-methylpentyl)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, resulting in the desired products. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-4-methylpentyl)furan
  • 2-(5-Chloro-4-methylpentyl)oxirane
  • 2-(5-Chloro-4-methylpentyl)pyran

Uniqueness

2-(5-Chloro-4-methylpentyl)tetrahydrofuran is unique due to its specific structural features, such as the presence of a tetrahydrofuran ring and the chloro and methyl groups on the pentyl chain. These features confer distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to fulfill .

Properties

Molecular Formula

C10H19ClO

Molecular Weight

190.71 g/mol

IUPAC Name

2-(5-chloro-4-methylpentyl)oxolane

InChI

InChI=1S/C10H19ClO/c1-9(8-11)4-2-5-10-6-3-7-12-10/h9-10H,2-8H2,1H3

InChI Key

CUEIMOPZIFLXDN-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC1CCCO1)CCl

Origin of Product

United States

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